6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde
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Overview
Description
This compound is part of the pyridinecarboxaldehyde family, which is characterized by the presence of an aldehyde group attached to a pyridine ring . It is a versatile compound used in various scientific research fields due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde typically involves the reaction of 2,2’:6’,2’'-terpyridine with a formylating agent . One common method is the Vilsmeier-Haack reaction, where the terpyridine is treated with a mixture of DMF (dimethylformamide) and POCl3 (phosphorus oxychloride) to introduce the formyl group at the 6-position .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale application of the Vilsmeier-Haack reaction under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The pyridine rings can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced.
Common Reagents and Conditions
Oxidation: KMnO4 in an acidic medium or CrO3 in acetic acid.
Reduction: NaBH4 in methanol or LiAlH4 in ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carboxylic acid.
Reduction: 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-methanol.
Substitution: Various halogenated or nitrated derivatives of the parent compound.
Scientific Research Applications
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde is primarily related to its ability to form coordination complexes with metal ions . These complexes can exhibit unique electronic and photophysical properties, making them useful in various applications such as catalysis, sensing, and materials science . The compound’s aldehyde group also allows it to participate in Schiff base formation, which is important in the synthesis of various bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
- Pyridine-2-carbaldehyde (2-formylpyridine)
- Pyridine-3-carbaldehyde (3-formylpyridine)
- Pyridine-4-carbaldehyde (4-formylpyridine)
Uniqueness
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde is unique due to its extended conjugated system, which enhances its ability to participate in electronic and photophysical processes . This makes it particularly valuable in applications requiring strong coordination with metal ions and in the development of advanced materials .
Properties
CAS No. |
108295-42-7 |
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Molecular Formula |
C16H11N3O |
Molecular Weight |
261.28 g/mol |
IUPAC Name |
6-(6-pyridin-2-ylpyridin-2-yl)pyridine-2-carbaldehyde |
InChI |
InChI=1S/C16H11N3O/c20-11-12-5-3-7-15(18-12)16-9-4-8-14(19-16)13-6-1-2-10-17-13/h1-11H |
InChI Key |
HPYPGQHQRUKHGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C2=NC(=CC=C2)C3=CC=CC(=N3)C=O |
Origin of Product |
United States |
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